(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)
Description
(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) is a chiral bis(oxazoline) ligand characterized by a cyclopropylidene bridge linking two 4-phenyl-4,5-dihydrooxazole moieties. Its stereochemistry (4R,4'R) and rigid cyclopropane backbone make it valuable in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations and conjugate additions . Key identifiers include CAS 1819994-24-5 (BD01165753) and molecular formula C33H28N2O2 (MW: 484.59) for the diphenyl-substituted variant .
Properties
IUPAC Name |
(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUFHURHLVHRQG-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Oxazole Precursors with Cyclopentylidene Groups
The primary route involves reacting enantiomerically pure 4,5-dihydro-4-phenyloxazole derivatives with cyclopentylidene-containing reagents. A representative method from VulcanChem (2024) describes the use of α-hydroxy ketones 6a–c condensed with potassium cyanate under acidic conditions to form oxazol-2-one intermediates, followed by cyclopentylidene bridging.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Catalyst: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)
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Temperature: 0°C to room temperature (RT)
Stereochemical control at the C(4) and C(4') positions is achieved using chiral auxiliaries or enantiopure starting materials. For example, (4R)-configured oxazoles are obtained from (R)-α-hydroxy ketones via cyanate-mediated cyclization.
Stereoselective Cyclization Mechanisms
Acid-Catalyzed Intramolecular Cyclization
The cyclopentylidene bridge forms via acid-catalyzed dehydration. In a protocol from GlpBio (2023), intermediates 10a–q undergo intramolecular cyclization using lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) to generate the bis-oxazole core.
Key Observations:
Palladium-Catalyzed Cross-Coupling
For functionalized variants, Pd-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the C(4) position. For example, bromophenyl intermediates 20a–b react with pinacol boronic esters under Pd(PPh3)4 catalysis to install phenyl groups before cyclopentylidene bridging.
Representative Data:
Enantiocontrol and Chiral Resolution
Chiral Pool Synthesis
l-Glutamic acid γ-ester derivatives serve as chiral precursors to install the (4R,4'R) configuration. A method adapted from ACS Publications (2013) uses l-glutamic acid to generate enantiopure α-hydroxy ketones, which are then converted to oxazoles via cyanate condensation.
Advantages:
Kinetic Resolution
Racemic mixtures of bis-oxazoles are resolved using chiral stationary phases (CSPs) in preparative HPLC. A study cited in PMC (2020) reports the use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol eluents to isolate the (4R,4'R) enantiomer.
Resolution Performance:
| Column | Retention Time (min) | Separation Factor (α) |
|---|---|---|
| Chiralpak IC | 12.3 (R,R) / 14.7 (S,S) | 1.32 |
| Lux Cellulose-2 | 10.1 (R,R) / 11.9 (S,S) | 1.25 |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance heat transfer and reduce racemization. A 2024 protocol from VulcanChem uses a Corning AFR module for the condensation step, achieving 85% yield at 90°C with a residence time of 15 minutes.
Benefits:
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of oxazole compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance:
- Anticancer Activity : Studies have explored the cytotoxic effects of oxazole derivatives on various cancer cell lines, suggesting that modifications in the oxazole ring can enhance activity against specific tumors.
- Antimicrobial Properties : Investigations into the antibacterial and antifungal activities of oxazole derivatives have highlighted their effectiveness in inhibiting pathogenic microorganisms.
Organic Synthesis
In synthetic organic chemistry, (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex heterocycles through cycloaddition reactions or as a ligand in metal-catalyzed reactions.
- Chiral Catalysts : Its chiral nature allows it to function as a catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Materials Science
The unique structural features of this compound lend themselves to applications in materials science:
- Polymer Chemistry : The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance materials.
- Electroactive Materials : Research has indicated that compounds containing oxazole rings can exhibit interesting electronic properties, making them candidates for use in organic electronics and sensors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various oxazole derivatives for their anticancer properties. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cell lines. The compound (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) was identified as a lead compound for further development due to its promising activity profile.
Case Study 2: Organic Synthesis Applications
In a research article from Synthetic Communications, the use of (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) as a chiral catalyst was explored. The study demonstrated that this compound facilitated the asymmetric synthesis of several pharmaceuticals with high enantioselectivity, showcasing its potential utility in drug development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) involves its interaction with specific molecular targets. The compound’s chirality and structural rigidity allow it to bind selectively to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural Variations in Bridging Groups
Cyclopropane vs. Larger Cycloalkane Bridges
- Cyclopentylidene Analog: (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (CAS 1246401-49-9) replaces the cyclopropane bridge with a five-membered ring.
- Cyclohexylidene Analog :
(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole] (CAS 2185014-88-2) features a six-membered bridge (C24H26N2O2 , MW: 374.48), further enhancing conformational flexibility compared to the cyclopropane variant .
Non-Cyclic Bridges
- Methylene-Bridged Analog :
(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-phenyloxazole] (Ref: 10-F616096) employs a simple CH₂ bridge, reducing rigidity and molecular weight (C20H20N2O2 , estimated MW: 328.39). This structure is less common in asymmetric catalysis due to reduced stereochemical control .
Substituent Variations on the Oxazole Ring
Phenyl vs. Bulky Alkyl Groups
- tert-Butyl-Substituted Ligand :
(R,R)-t-bu-box (CAS 131833-97-1, C17H30N2O2 , MW: 294.43) replaces phenyl groups with tert-butyl substituents. This increases steric bulk, enhancing selectivity in copper-catalyzed asymmetric cyclopropanations . - Isopropyl-Substituted Ligand :
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS 944706-09-6, C17H30N2O2 , MW: 294.43) demonstrates how alkyl substituents modulate electronic and steric properties, though phenyl groups generally improve π-π interactions in catalytic systems .
Physical and Chemical Properties
Key Observations :
- Enantiomeric excess (ee) is critical for catalytic performance, with cyclopentylidene analogs achieving 99% ee .
- Storage at 0–6°C is common for cyclopropane/cyclopentane derivatives to prevent decomposition .
Commercial Availability and Pricing
Biological Activity
(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N2O2
- Molecular Weight : 332.4 g/mol
- CAS Number : 1819994-24-5
- Density : 1.29 g/cm³ (predicted)
- Boiling Point : 487.3 °C (predicted) .
Mechanisms of Biological Activity
The biological activity of (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) can be attributed to its interaction with specific biological targets. The compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes.
Enzyme Inhibition
Research indicates that derivatives of oxazoles exhibit inhibitory activity against key enzymes such as GSK3 (Glycogen Synthase Kinase 3), which plays a significant role in cellular signaling and metabolism. The compound's structure allows it to fit into the active site of these enzymes, disrupting their function and leading to altered cellular responses .
Antiparasitic Activity
A significant area of research has focused on the antiparasitic properties of this compound. Studies have demonstrated that it exhibits potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays revealed that certain derivatives had EC50 values less than 1 μM against bloodstream forms of the parasite, indicating strong antiparasitic potential .
Cytotoxicity and Selectivity
In addition to its antiparasitic effects, the compound's cytotoxicity was evaluated against human cell lines. Selectivity indices were calculated to determine the safety profile of the compound. Notably, some derivatives displayed a favorable selectivity over human fibroblast cells (MRC5), suggesting potential for therapeutic applications with reduced toxicity .
Study 1: Inhibition of GSK3
A study investigating the inhibition of GSK3 by oxazole derivatives highlighted the structural requirements for enhanced potency. The findings indicated that modifications to the phenyl rings significantly influenced enzyme binding affinity and selectivity .
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | <1 | >60 |
| Compound B | <3 | >19 |
| Compound C | >10 | <5 |
Study 2: Antiparasitic Efficacy
In another study assessing antiparasitic efficacy, several compounds were screened for activity against T. brucei. The results showed a correlation between enzyme inhibition and cellular activity, reinforcing the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the key considerations for synthesizing (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)?
Methodological Answer: Synthesis typically involves cyclopropane ring formation and oxazole ring closure. Key steps include:
- Reagent Selection : Use chiral catalysts to preserve stereochemistry (e.g., oxazoline ligands in asymmetric catalysis) .
- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMSO or ethanol) under inert gas protection to prevent oxidation .
- Purification : Column chromatography with silica gel and recrystallization (water-ethanol mixtures) to achieve >98% purity .
Q. How is the compound characterized to confirm stereochemical purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclopropane and oxazole ring connectivity .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak®) to resolve enantiomers and measure enantiomeric excess (ee) .
- X-ray Crystallography : Definitive structural confirmation for absolute configuration .
Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or stereochemical impurities, requiring repurification .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent degradation; avoid long-term storage .
- Disposal : Incinerate via hazardous waste facilities compliant with local regulations .
Contradiction Alert : advises against long-term storage, while recommends inert gas for stability. Prioritize inert storage for active research use .
Q. What is its role in asymmetric catalysis?
Methodological Answer: The compound acts as a chiral ligand in transition-metal catalysis (e.g., Rh or Pd complexes) for enantioselective C–C bond formation. Key applications:
- Hydrogenation : Asymmetric reduction of ketones with >90% ee .
- Cyclopropanation : Stereocontrolled synthesis of cyclopropane derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >99% ee?
Methodological Answer:
- Catalyst Screening : Test chiral phosphine-oxazoline hybrids (e.g., from ) to enhance stereochemical control .
- Kinetic Resolution : Use dynamic kinetic asymmetric transformation (DYKAT) with temperature gradients .
- Analytical Validation : Couple HPLC with circular dichroism (CD) for real-time ee monitoring .
Q. What computational methods predict its reactivity in novel catalytic systems?
Methodological Answer:
Q. How is biological activity assessed for derivatives of this compound?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC values .
- Structure-Activity Relationship (SAR) : Modify phenyl or cyclopropane groups to correlate substituents with activity .
Q. What methodologies evaluate its environmental impact?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
